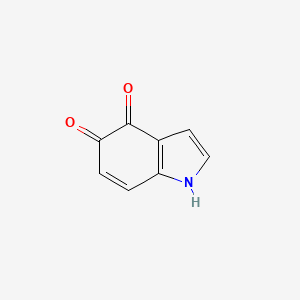

1H-Indole-4,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20342-63-6 |

|---|---|

Molecular Formula |

C8H5NO2 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

1H-indole-4,5-dione |

InChI |

InChI=1S/C8H5NO2/c10-7-2-1-6-5(8(7)11)3-4-9-6/h1-4,9H |

InChI Key |

OUWRALKKIXLYKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=O)C2=C1NC=C2 |

Origin of Product |

United States |

Historical Context and Evolution of Indole Dione Chemistry Research

The journey into the world of indole (B1671886) chemistry began in the 19th century, intrinsically linked to the study of the natural dye indigo (B80030). jchr.org The gradual unraveling of indigo's structure led to the synthesis of key indole derivatives. A pivotal moment was the conversion of indigo to isatin (B1672199) (1H-indole-2,3-dione), a landmark that opened the door to the broader field of indole-dione chemistry. hmdb.ca For a considerable period, research was heavily concentrated on isatin and its derivatives, owing to their accessibility and versatile reactivity.

The synthesis and exploration of other indole-dione isomers, including the 4,5-dione, represent a more modern chapter in indole chemistry. The development of advanced synthetic methodologies, such as transition metal-catalyzed reactions, has been crucial in accessing these less common substitution patterns. For instance, the synthesis of indolequinones, the class of compounds to which 1H-indole-4,5-dione belongs, has been advanced by methods like the Sonogashira coupling followed by a cyclization cascade. researchgate.net These modern techniques have enabled chemists to build the indolequinone core with greater control and efficiency, paving the way for the investigation of isomers like this compound. While the specific historical discovery of this compound is not as prominently documented as that of isatin, its emergence is a direct result of the continuous evolution of synthetic organic chemistry and the quest to explore the full chemical space of the indole scaffold.

Significance of the Indole 4,5 Dione Scaffold in Contemporary Chemical Science

The indole (B1671886) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds. jchr.orgresearchgate.net Indole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. jpionline.orgrjpn.orgrsc.org The significance of the 1H-indole-4,5-dione scaffold lies in its potential to serve as a key building block for the development of novel therapeutic agents, a potential inferred from studies on its derivatives and closely related isomers.

Research into the biological activities of indole-diones has revealed their potential across several therapeutic areas:

Anticancer Activity: Derivatives of the closely related 1H-indole-4,7-dione have been investigated as potent inhibitors of enzymes implicated in cancer progression. For example, a series of 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme whose overexpression is linked to tumor immune escape. nih.gov These compounds were developed by simplifying the structures of marine alkaloids, demonstrating the utility of the indole-dione core as a pharmacophore for cancer immunotherapy. nih.gov Furthermore, other indole derivatives have shown the ability to induce apoptosis (programmed cell death) in cancer cells.

Antimicrobial and Antiviral Effects: The broader class of indole derivatives has been a rich source of compounds with antimicrobial and antiviral activities. humanjournals.com This suggests that the this compound scaffold could be a valuable starting point for the design of new anti-infective agents.

Anti-inflammatory Properties: Indole compounds have been explored for their anti-inflammatory effects, often by targeting enzymes involved in the inflammatory cascade. ontosight.ai

The inherent reactivity of the dione (B5365651) functionality, particularly its electrophilic nature, makes the this compound scaffold a versatile intermediate for synthesizing more complex molecular architectures with potential biological significance.

Table 1: Investigated Biological Activities of Indole-dione Derivatives

| Biological Activity | Target Class/Mechanism | Compound Class Mentioned in Research |

|---|---|---|

| Anticancer | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition | 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives nih.gov |

| Anticancer | Apoptosis Induction | Indole derivatives |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | 1H-Indole-4,5-diol |

| Antimicrobial | General antimicrobial effects | Indole derivatives humanjournals.com |

Overview of Key Research Paradigms and Theoretical Frameworks for Indole Diones

Regioselective Synthesis Strategies for this compound

Achieving the specific 4,5-dione arrangement on the indole core requires precise control over reaction pathways. Direct oxidation of the parent indole molecule is often unselective, leading to a mixture of products. Therefore, regioselective strategies typically involve either the late-stage oxidation of a pre-functionalized indole precursor or the construction of the indole ring with the required oxygenation pattern already in place.

Oxidation-Based Approaches from Indole Precursors

The most direct route to indole-4,5-diones involves the oxidation of corresponding 4,5-dihydroxyindoles or their protected precursors. The primary challenge lies in the synthesis of these specific dihydroxyindoles and the subsequent selective oxidation without degrading the sensitive indole nucleus. A common and effective strategy employs the oxidation of a more accessible hydroxyindole, such as a 5-hydroxyindole, which can be prepared through various established methods.

One of the most effective reagents for the oxidation of phenols and their derivatives to quinones is dipotassium (B57713) nitrosodisulfonate, commonly known as Frémy's salt. orgsyn.orgwikipedia.orgsciencemadness.org This stable inorganic radical provides a mild and selective method for converting hydroxyindoles into indolequinones. For instance, a 5-benzyloxyindole (B140440) derivative can be synthesized, followed by catalytic hydrogenation to deprotect the hydroxyl group, yielding the 5-hydroxyindole. Subsequent treatment with Frémy's salt accomplishes the oxidation to the corresponding indole-4,5-dione. acs.org This two-step process from the hydroxyindole precursor is a reliable method for accessing the o-quinone structure. acs.org

The general transformation can be summarized as follows:

| Precursor | Reagent | Conditions | Product | Ref |

| 3,7-Dimethyl-5-hydroxyindole | Frémy's salt (KSO₃)₂NO | Aqueous solution | 3,7-Dimethyl-1H-indole-4,5-dione | acs.org |

| 7-Hydroxyindole | Various oxidants | - | Indole-4,7-dione | nih.gov |

This approach highlights a powerful strategy where the regioselectivity is established by the initial synthesis of the hydroxyindole precursor, which then directs the final oxidation step.

Cyclization Reactions and Annulation Techniques

An alternative to functionalizing a pre-existing indole ring is to construct the ring system itself through cyclization or annulation reactions using precursors that already contain the desired oxygen functionalities. This approach builds the indole core and establishes the 4,5-oxygenation pattern simultaneously.

The Nenitzescu indole synthesis is a classical and versatile method for preparing 5-hydroxyindoles, which are key precursors for 4,5-diones. wikipedia.orgnumberanalytics.comsynarchive.com The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester or other enamines. wikipedia.orgsynarchive.com By carefully selecting a substituted 1,4-benzoquinone, it is possible to direct the synthesis towards precursors suitable for conversion into 4,5-dione analogues. The mechanism involves a Michael addition followed by a cyclization-elimination cascade. wikipedia.org

Modern annulation techniques offer sophisticated ways to build fused ring systems. The regioselectivity of intramolecular cyclizations on 4-substituted indoles is a critical factor, as ring closure can occur at either the C3 or C5 position. nih.gov The outcome is often dictated by the electronic nature of substituents and the protecting group on the indole nitrogen. Electron-withdrawing protecting groups, for example, can decrease the nucleophilicity of the C3 position, thereby favoring the formation of 4,5-fused indole systems. nih.gov These strategies are instrumental in creating complex, polycyclic analogues where the 4,5-dione is part of a larger, fused aromatic system.

Novel Catalytic Systems in Indole-4,5-dione Synthesis

Catalysis offers powerful tools for enhancing efficiency, selectivity, and scope in the synthesis of complex molecules like indole-4,5-diones. Both metal-based and non-metal systems, including enzymes, have been developed to construct the indole scaffold or its precursors with high precision.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone of modern indole synthesis. mdpi.comresearchgate.net While not typically used to form the dione functionality directly, these methods are indispensable for assembling the highly substituted indole precursors required for subsequent oxidation. Reactions such as the Sonogashira, Suzuki, and Heck couplings are used to construct key C-C bonds.

A common strategy involves the palladium-catalyzed coupling of a terminal alkyne with a suitably substituted ortho-haloaniline, followed by an intramolecular cyclization to form the indole ring. mdpi.commdpi.com To access a 4,5-dione, one would start with an aniline (B41778) derivative bearing protected hydroxyl groups (e.g., methoxy (B1213986) or benzyloxy) at the positions corresponding to the final dione structure.

Table of Selected Metal-Catalyzed Indole Syntheses:

| Reaction Name | Catalyst System | Key Transformation | Relevance to Precursor Synthesis |

|---|---|---|---|

| Sonogashira/Cyclization | Pd(OAc)₂, CuI | Coupling of o-haloaniline with a terminal alkyne, followed by ring closure. | Excellent for creating 2-substituted indoles from 4,5-dioxygenated anilines. |

| Larock Annulation | Pd(OAc)₂ | Annulation of o-haloaniline with a disubstituted alkyne. | Forms 2,3-disubstituted indoles, adaptable for complex precursor synthesis. |

| Heck Reaction | Pd(OAc)₂ | Intramolecular cyclization of an o-vinylaniline derivative. | Useful for constructing the indole core from olefinic precursors. |

Once the substituted indole is formed, standard deprotection of the hydroxyl groups followed by oxidation (as described in 2.1.1) yields the target this compound.

Organocatalytic and Biocatalytic Pathways

Organocatalysis has emerged as a powerful, metal-free approach for asymmetric synthesis. In the context of indole chemistry, organocatalysts are primarily used to construct complex, chiral indole-based heterocycles through reactions like asymmetric cycloadditions. acs.orgnih.gov While direct organocatalytic synthesis of the 4,5-dione is not yet established, these methods are valuable for preparing advanced, enantioenriched analogues by reacting indole or quinone precursors with other molecules. acs.org

Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing key intermediates. researchgate.net Various enzymes, such as monooxygenases and dioxygenases, are known to catalyze the oxidation of aromatic compounds. psu.edu Specifically, certain enzymes can hydroxylate the indole ring at various positions, including C4 and C5, to produce the corresponding hydroxyindoles. psu.edu These hydroxyindoles are the ideal precursors for chemical oxidation to the 4,5-dione. Flavin-dependent monooxygenases (FDMOs), in particular, have been developed for the stereoselective oxidation of indole substrates. nih.govnih.gov A chemoenzymatic approach, which combines a selective biocatalytic hydroxylation step with a subsequent chemical oxidation, represents a highly efficient and green pathway to this compound and its derivatives.

Green Chemistry Principles in the Synthesis of Indole-4,5-dione Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of indole derivatives, focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.net

Key green approaches applicable to indole-4,5-dione synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for key steps like the Fischer or Nenitzescu indole syntheses, leading to lower energy consumption and often cleaner reactions with higher yields. researchgate.net

Multicomponent Reactions (MCRs) : Designing syntheses where multiple starting materials are combined in a single step (e.g., Ugi or Passerini reactions followed by cyclization) improves atom and step economy, reducing waste and purification needs. researchgate.netrsc.org

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. Biocatalytic hydroxylations, for instance, are typically performed in aqueous buffers.

Catalytic vs. Stoichiometric Reagents : Employing catalytic methods (metal, organo-, or biocatalysis) is inherently greener than using stoichiometric reagents, as it reduces waste and often allows for milder reaction conditions.

Solvent-Free Reactions : In some cases, reactions can be conducted in the neat mixture of reactants, completely eliminating the need for a solvent and simplifying product workup. researchgate.net

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, efficient, and environmentally responsible.

Multi-Component Reactions for Constructing the Indole-4,5-dione Framework

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. sciepub.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for the construction of diverse heterocyclic compounds and peptide-like structures. researchgate.netnih.gov

While the direct one-pot synthesis of the parent this compound via an MCR is not extensively documented, these reactions have been successfully employed to construct closely related and more complex indole-dione scaffolds. A notable example is the catalyst-free, four-component Ugi reaction used to synthesize a library of pyrazino[1,2-a]indole-1,4-dione derivatives. nih.gov This reaction demonstrates the utility of MCRs in rapidly assembling intricate indole-fused dione systems from simple starting materials. researchgate.netnih.gov

The general mechanism for the Ugi four-component reaction (U-4CR) involves the initial condensation of an amine and an aldehyde or ketone to form an imine. nih.gov This imine is then protonated by a carboxylic acid component, and the resulting iminium ion is attacked by the isocyanide. sciepub.comnih.gov The intermediate nitrilium ion is then trapped by the carboxylate anion, which, after an irreversible Mumm rearrangement, yields the final α-acetamido carboxamide product. nih.gov By choosing appropriate starting materials, such as an indole-containing acid, this reaction can lead to the formation of complex indole-based heterocycles in a single step. researchgate.net

The table below details the components and general scheme for the Ugi-4CR approach to synthesizing pyrazino[1,2-a]indole-1,4-dione scaffolds. nih.gov

| Reaction Type | Component 1 (Amine) | Component 2 (Acid) | Component 3 (Aldehyde) | Component 4 (Isocyanide) | Resulting Scaffold |

|---|---|---|---|---|---|

| Ugi Four-Component Reaction (U-4CR) | 2-(1H-Indol-2-yl)ethan-1-amine | 2-Oxo-2-phenylacetic acid | Various substituted Benzaldehydes | Various Isocyanides (e.g., tert-Butyl isocyanide) | Pyrazino[1,2-a]indole-1,4-dione derivatives |

Chemoenzymatic Synthetic Routes to Indole-diones

Chemoenzymatic synthesis offers a powerful and sustainable alternative to traditional organic synthesis, utilizing the high selectivity and efficiency of enzymes to catalyze key transformations under mild conditions. nih.gov For the synthesis of indole-diones, the primary enzymatic strategy involves the selective oxidation of the indole core or its precursors. Oxidoreductases, such as laccases and cytochrome P450s, are particularly relevant for this purpose. nih.govnih.gov

Laccases (p-diphenol:dioxygen oxidoreductases) are multi-copper enzymes that catalyze the one-electron oxidation of a wide range of phenolic and anilinic substrates, using molecular oxygen as the terminal oxidant and producing water as the only byproduct. nih.govmdpi.com This capability is highly applicable to the synthesis of the indole-4,5-dione core, which is structurally a quinone. The laccase-catalyzed oxidation of substituted phenols and anilines can generate reactive quinone or quinone-imine intermediates, which can then undergo cyclization to form the indole-dione structure. The efficiency of these reactions can often be enhanced by using small organic molecules known as mediators, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which act as electron shuttles between the enzyme and the substrate. mdpi.com

Cytochrome P450 (P450) enzymes are another class of oxidoreductases capable of oxidizing the indole ring. nih.gov For instance, human P450 2A6 has been shown to be highly active in the metabolism of indole, catalyzing its oxidation to various products including indoxyl (3-hydroxyindole) and isatin (B1672199) (indole-2,3-dione). nih.gov While not forming the 4,5-dione directly, these enzymatic products represent key oxidized indole intermediates that can serve as precursors for further chemical elaboration into the desired indolequinone scaffold.

More recently, artificial metalloenzymes have been developed to achieve highly selective oxidations. A manganese-containing artificial mini-enzyme (Mn-MC6*a) has demonstrated the ability to act as a fast and selective catalyst for indole oxidation, primarily targeting the C3 position to yield products like 2-hydroxy-3-oxindole and isatin. acs.org Such designer enzymes open new avenues for precise, targeted synthesis of oxidized indole derivatives.

The following table summarizes various enzymatic systems used in the oxidation of indole and related substrates, which represents a key step in the chemoenzymatic synthesis of indole-diones.

| Enzyme/Catalyst | Substrate | Key Conditions/Mediator | Primary Product(s) | Reference |

|---|---|---|---|---|

| Laccase (from Trametes versicolor) | Phenolic/Anilinic Precursors | Aerial O₂, Aqueous buffer (pH 4.5), ABTS (mediator) | Oxidized dimers and polymers (via quinone intermediates) | mdpi.commdpi.com |

| Cytochrome P450 2A6 | Indole | NADPH-P450 reductase system | Indoxyl, Isatin, Oxindole | nih.gov |

| Cytochrome P450 2E1 | Indole | NADPH-P450 reductase system | Oxindole, Indigo (B80030), Indirubin | nih.gov |

| Artificial Metalloenzyme (Mn-MC6*a) | Indole | H₂O₂, Aqueous buffer (pH 8.5) with TFE co-solvent | 2-TFE-3-oxindole, Isatin | acs.org |

Advanced Spectroscopic and Structural Characterization of 1h Indole 4,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of 1H-Indole-4,5-dione. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and the chemical environment of each atom can be constructed.

The ¹H NMR spectrum provides crucial information about the proton framework. The proton attached to the nitrogen atom (N-H) of the indole (B1671886) ring is expected to appear as a distinct signal, often broadened due to quadrupole effects and potential hydrogen bonding. The protons on the aromatic portion of the indole ring will exhibit characteristic chemical shifts and coupling patterns (splittings) that are influenced by the electron-withdrawing nature of the adjacent dione (B5365651) functionality. These carbonyl groups deshield the nearby protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted indole.

The ¹³C NMR spectrum complements the proton data by providing a census of all carbon atoms in the molecule. The two carbonyl carbons of the dione moiety are readily identifiable by their characteristic downfield chemical shifts, typically in the range of 170-190 ppm. The remaining carbon atoms of the fused ring system will resonate at chemical shifts typical for aromatic and heteroaromatic carbons.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N1-H | ~11.0 (broad s) | - | C2, C7a |

| C2 | - | ~125.0 | - |

| H2 | ~7.5 (d) | - | C3, C3a, C7a |

| C3 | - | ~108.0 | - |

| H3 | ~6.8 (d) | - | C2, C3a, C4 |

| C3a | - | ~130.0 | - |

| C4 | - | ~180.0 | - |

| C5 | - | ~182.0 | - |

| C6 | - | ~120.0 | - |

| H6 | ~7.2 (d) | - | C4, C5, C7, C7a |

| C7 | - | ~135.0 | - |

| H7 | ~7.8 (d) | - | C5, C6, C7a |

| C7a | - | ~140.0 | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying the key functional groups within the this compound molecule.

Infrared (IR) spectroscopy is particularly sensitive to polar bonds and provides a characteristic fingerprint of the molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the N-H stretching vibration, typically appearing in the region of 3200-3400 cm⁻¹. The two carbonyl (C=O) groups of the dione functionality will give rise to intense and sharp absorption bands in the range of 1650-1700 cm⁻¹. The exact positions of these bands can be influenced by conjugation and potential intermolecular hydrogen bonding. Additionally, characteristic absorptions for aromatic C=C stretching will be observed in the 1400-1600 cm⁻¹ region, and aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

Raman spectroscopy , which relies on the scattering of light, provides complementary information to IR spectroscopy. While C=O stretches are also visible in Raman spectra, aromatic ring vibrations, particularly the "ring breathing" modes, often produce very strong and characteristic signals. These modes are highly useful for confirming the presence of the indole core.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | 3200-3400 (strong, broad) | 3200-3400 (weak) |

| C=O | Stretching | 1650-1700 (very strong) | 1650-1700 (strong) |

| Aromatic C=C | Stretching | 1400-1600 (multiple bands) | 1400-1600 (strong) |

| Aromatic C-H | Stretching | 3000-3100 (medium) | 3000-3100 (strong) |

| Indole Ring | Breathing | - | ~1010 (strong) |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. By measuring the m/z value of the molecular ion with very high precision, the elemental composition (C₈H₅NO₂) can be confirmed, distinguishing it from other potential isobaric compounds.

The fragmentation pathway of this compound, typically studied using techniques like Electron Ionization (EI-MS), provides valuable structural clues. The molecular ion, upon formation, can undergo a series of fragmentation reactions. For indole derivatives, a common fragmentation involves the loss of small, stable molecules. In the case of this compound, the successive loss of two molecules of carbon monoxide (CO) from the dione moiety is a highly probable fragmentation pathway. The stability of the indole ring often results in the indole cation radical or related fragments being prominent in the mass spectrum. Softer ionization techniques, such as Electrospray Ionization (ESI-MS), are more likely to yield the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight.

| Ion | Proposed Structure | m/z (calculated) |

|---|---|---|

| [M]⁺˙ | C₈H₅NO₂⁺˙ | 159.0320 |

| [M-CO]⁺˙ | C₇H₅NO⁺˙ | 131.0371 |

| [M-2CO]⁺˙ | C₆H₅N⁺˙ | 91.0422 |

| [C₇H₅N]⁺˙ | Indole cation radical fragment | 117.0578 |

X-ray Crystallography for Solid-State Structural Investigations

The crystal structure would unequivocally confirm the planarity of the fused indole ring system. Furthermore, it would reveal the nature of the intermolecular forces that govern the packing of the molecules in the crystal lattice. Key interactions expected for this compound include hydrogen bonding and π-π stacking. The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygens of the dione moiety can act as hydrogen bond acceptors. This could lead to the formation of dimeric structures or extended hydrogen-bonded networks. The aromatic nature of the indole ring also predisposes it to π-π stacking interactions with neighboring molecules, which would further stabilize the crystal structure. Studies on related iodo-substituted 1H-indole-2,3-diones have shown that molecules can dimerize in the solid state through pairs of N—H⋯O hydrogen bonds. nih.govnih.gov

| Structural Parameter | Expected Observation |

|---|---|

| Molecular Geometry | Largely planar indole ring system |

| Hydrogen Bonding | Intermolecular N-H···O=C hydrogen bonds are highly probable |

| π-π Stacking | Stacking of the aromatic indole rings is expected |

| Crystal Packing | Formation of layers or a three-dimensional network |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions within this compound, offering insights into its electronic structure and photophysical properties.

The UV-Vis absorption spectrum of this compound is anticipated to display characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The indole chromophore itself exhibits strong absorptions in the ultraviolet region. The presence of the conjugated dione system is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths, potentially extending into the visible region of the electromagnetic spectrum. The solvent environment can also influence the position of these absorption bands. For comparison, the related compound 1H-indole-2,3-dione shows absorption maxima at 208, 242, 302, and 418 nm. nih.gov

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While many indole derivatives are fluorescent, the presence of the dione functionality in this compound may provide efficient pathways for non-radiative decay, potentially leading to low fluorescence quantum yields or even quenching of fluorescence. If fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band, and the Stokes shift (the difference between the absorption and emission maxima) would provide information about the structural relaxation in the excited state. It has been observed that 1H-indole-2,3-dione does not exhibit fluorescence in aqueous solution. nih.gov

| Spectroscopic Parameter | Expected Characteristics |

|---|---|

| Absorption Maxima (λmax) | Multiple bands in the UV and possibly visible regions |

| Molar Absorptivity (ε) | High for π→π* transitions, lower for n→π* transitions |

| Emission Maxima (λem) | Potentially weak or absent; if present, red-shifted from absorption |

| Quantum Yield (ΦF) | Expected to be low |

Circular Dichroism Spectroscopy for Chiral Indole-dione Derivatives

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. While this compound itself is an achiral molecule, the introduction of stereocenters, for instance through substitution on the indole ring or at the nitrogen atom with a chiral moiety, would lead to chiral indole-dione derivatives.

For such chiral derivatives, CD spectroscopy would be an invaluable tool for stereochemical analysis. The CD spectrum measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit characteristic positive and negative peaks in their CD spectra, known as Cotton effects, which correspond to their electronic absorption bands.

The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral centers in the molecule. Therefore, CD spectroscopy can be used to determine the enantiomeric purity and assign the absolute configuration of chiral indole-dione derivatives, often in conjunction with theoretical calculations or by comparison with structurally related compounds of known stereochemistry. The technique is also sensitive to the conformational preferences of molecules in solution. The enantiomers of chiral indole alkaloids have been successfully separated and their chiroptical properties, including their CD spectra, have been measured to establish their absolute configurations. nih.gov

Computational and Theoretical Investigations of 1h Indole 4,5 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing accurate predictions of molecular structures, energies, and electronic properties. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has become a routine and reliable tool for studying heterocyclic molecules, offering a good balance between accuracy and computational cost. crimsonpublishers.combas.bg These methods are applied to determine the optimized geometry and electronic ground state of 1H-Indole-4,5-dione, forming the basis for all further computational analysis.

Molecular Orbital Analysis and Charge Distribution

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity and greater polarizability. crimsonpublishers.com

For indole (B1671886) derivatives, the HOMO is often distributed over the indole framework, while the LUMO may be localized on specific moieties, such as attached aromatic rings or carbonyl groups. mdpi.com For instance, in a study of 1-acetyl-1H-indole-2,3-dione, the HOMO-LUMO energy gap was calculated to illustrate the molecule's chemical activity. researchgate.net Calculations on related indolequinones provide insight into the expected values for this compound. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations on an Indole Derivative Data for 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, calculated at the B3LYP/6-31G(d,p) level, is used for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -6.6578 |

| ELUMO | -3.1432 |

| Energy Gap (ΔE) | 3.5146 |

| (Data sourced from a study on a substituted indoline-2,3-dione crimsonpublishers.com) |

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO), reveals the localization of electronic charge and identifies hyper-conjugative interactions and charge delocalization that contribute to molecular stability. researchgate.net In a study of a dye sensitizer (B1316253) containing indole and dione (B5365651) moieties, NBO analysis showed that the natural charges on the dione and indole groups were approximately +0.15e and +0.29e, respectively, indicating their electronic character within the molecule. aip.org Such analysis for this compound would pinpoint the most electron-rich and electron-deficient sites, which is crucial for predicting intermolecular interactions.

Reactivity Predictions using DFT-Based Descriptors

Global reactivity descriptors, derived from FMO energies, provide a quantitative measure of a molecule's reactivity. crimsonpublishers.com These descriptors, including electronegativity (χ), chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω), are used to understand various aspects of a molecule's behavior, such as its tendency to accept or donate electrons and its resistance to charge transfer. crimsonpublishers.comacs.org A molecule with high hardness and a large energy gap is considered "hard" and less reactive, while a "soft" molecule has a small energy gap and is more polarizable and reactive. crimsonpublishers.comacs.org

Computational studies on indole derivatives frequently use these descriptors to predict and rationalize their biological activities. crimsonpublishers.comresearchgate.net For example, the analysis of these parameters for a series of indolequinone derivatives helped to correlate their structure with observed antimicrobial activity. researchgate.net

Table 2: Representative Global Reactivity Descriptors from DFT Calculations Values for a representative salicylaldehyde (B1680747) thiosemicarbazone are used for illustrative purposes to show typical descriptor calculations. acs.org

| Descriptor | Definition | Illustrative Value (eV) |

| Ionization Potential (I) | I = -EHOMO | 6.78 |

| Electron Affinity (A) | A = -ELUMO | 2.62 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.70 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.08 |

| Chemical Potential (µ) | µ = -(I + A) / 2 | -4.70 |

| Electrophilicity Index (ω) | ω = µ² / (2η) | 5.31 |

| Global Softness (S) | S = 1 / (2η) | 0.24 |

| (Definitions and illustrative data sourced from a study on salicylaldehyde-based materials acs.org) |

Molecular Dynamics Simulations of Indole-dione Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time by integrating Newton's equations of motion. researchgate.netnih.gov This technique provides detailed, time-resolved information at the microscopic level, allowing for the investigation of conformational changes, solvent effects, and the stability of ligand-protein complexes. researchgate.net

For this compound, MD simulations could be employed to understand its behavior in an aqueous environment, revealing how water molecules arrange around its polar and non-polar regions. Furthermore, if a biological target is proposed, MD simulations of the this compound-protein complex can assess the stability of the binding pose obtained from molecular docking. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to confirm the stability of the complex and identify flexible regions. researchgate.net While specific MD studies on this compound are not prominent, the methodology has been successfully applied to various indole derivatives to confirm their stable interactions with target proteins like cyclooxygenase-2 (COX-2) and ALOX15. researchgate.netmdpi.com

In Silico Screening and Virtual Ligand Design for Mechanistic Studies

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. d-nb.info This approach can be either structure-based or ligand-based. nih.govresearchgate.net Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein, often using molecular docking to predict the binding conformation and affinity of a ligand. nih.gov Ligand-based virtual screening (LBVS) uses the structures of known active compounds to identify new molecules with similar properties. nih.gov

For mechanistic studies of this compound, these methods could be used to generate hypotheses about its potential biological targets. By docking this compound into the active sites of various enzymes, researchers can identify proteins with which it may form stable interactions. This approach has been used to screen natural product databases, including indole-containing compounds, to find potential inhibitors for targets like the SARS-CoV-2 main protease. nih.gov Computational modeling of indolequinones has demonstrated their favorable positioning within the active site of enzymes like NQO2, guiding the design of more potent inhibitors. nih.gov

Structure-Property Relationship Modeling through Computational Approaches

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities. neliti.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression methods to find a mathematical equation that describes the relationship between these descriptors and the observed activity. mdpi.comsemanticscholar.org

A QSAR study for a series of this compound derivatives would involve synthesizing or computationally generating analogues with various substituents. For each analogue, a range of 2D and 3D molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated. neliti.com A statistical model would then be developed to predict a specific property, such as cytotoxic activity or enzyme inhibition. This approach has been successfully applied to numerous indole derivatives, including isatin (B1672199) analogues, to identify key structural features responsible for their anti-tubercular or anticancer activities. mdpi.comnih.gov Such models are valuable for predicting the activity of new, untested compounds and guiding the design of more potent molecules. neliti.com

Tautomeric Equilibria and Conformational Analysis

Tautomerism, the interconversion of structural isomers, is a crucial phenomenon for many heterocyclic compounds, as different tautomers can exhibit distinct chemical and biological properties. bohrium.comresearchgate.net this compound, as an ortho-quinone, can potentially exist in equilibrium with other tautomeric forms, such as a quinone-methide tautomer (e.g., 4-hydroxy-1H-indol-5-one or 5-hydroxy-1H-indol-4-one).

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. By calculating the relative energies of all possible tautomers, researchers can predict the most stable form in different environments (gas phase or in solution using models like the Polarizable Continuum Model, PCM). bohrium.com A computational analysis of the related 5,6-indolequinone predicted that it partitions between the o-quinone and quinone-methide tautomers depending on the medium, a finding that was consistent with experimental data. unina.itnih.gov The study predicted the quinone-methide tautomer to be more stable in vacuo, while the o-quinone form was favored in water. unina.itnih.gov Similar calculations for this compound would be essential to determine its predominant form under physiological conditions, which has significant implications for its reactivity and interactions with biological targets.

Mechanistic Studies of 1h Indole 4,5 Dione in Biological Systems

Molecular Mechanisms of Enzyme Inhibition and Activation by Indole-diones

Indole-diones exert their biological effects in part by modulating the activity of crucial enzymes. This can occur through direct inhibition, preventing the enzyme from carrying out its function, or through activation, sometimes involving a bioreductive process.

Interaction with Redox Enzymes (e.g., NQO1)

The interaction between indole-diones and redox enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), is a key aspect of their mechanism of action. NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones, a process that is typically detoxifying as it bypasses the formation of reactive semiquinone intermediates.

However, in the context of certain anticancer agents, this reductive process is exploited for bioactivation. Some drugs are designed as quinone-containing prodrugs that are selectively reduced and activated by NQO1, which is often overexpressed in cancer cells. For instance, 3-hydroxy-5-aziridinyl-1-methyl-2-(1H-indole-4,7-dione)prop-β-en-α-ol (EO9) is an indole-dione-containing compound that is reductively activated by NQO1, enhancing its activity in cancer cells that have high levels of this enzyme. nih.gov Similarly, the antitumor activity of quinones like β-lapachone is dependent on NQO1-mediated reduction. nih.gov This reduction can lead to an unstable hydroquinone (B1673460) that rapidly auto-oxidizes, generating significant reactive oxygen species (ROS) and inducing oxidative stress-mediated cell death. nih.gov

Conversely, some indole-dione derivatives can act as inhibitors of NQO1. For example, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione has been identified as a mechanism-based inhibitor of NQO1. researchgate.net Inhibition of NQO1 can disrupt the normal redox balance of the cell and, in some cases, may lead to increased intracellular superoxide (B77818) production. researchgate.net

Inhibition of Key Metabolic Enzymes

Indole-based structures, including indole-diones, are known to inhibit a range of key metabolic enzymes, disrupting cellular processes.

Lipoxygenases (LOXs): Derivatives of 1H-indole have been shown to act as inhibitors of lipoxygenases like ALOX15 and 5-LOX, which are involved in the inflammatory response. mdpi.comdergipark.org.tr The inhibition can be substrate-specific, suggesting an allosteric mechanism where the inhibitor binds to a site other than the active site, inducing a conformational change that affects substrate binding or catalytic activity. mdpi.com

Monoamine Oxidase (MAO): The simple indole (B1671886), isatin (B1672199), is a known endogenous inhibitor of MAO-B, an enzyme crucial for the degradation of neurotransmitters. nih.gov This highlights the potential for the indole scaffold to interact with flavin-containing enzymes beyond NQO1.

ATP Production: Libraries of indolyl sulfonamides have been developed to target the metabolic processes of cancer cells by inhibiting the production of adenosine (B11128) triphosphate (ATP). nih.gov Some of these compounds have been implicated as inhibitors of oxidative phosphorylation, a critical pathway for energy generation in the cell. nih.gov

Cytochrome P450 (CYP) Enzymes: Certain indole derivatives can inactivate key metabolic enzymes like CYP3A4. researchgate.net The mechanism can involve metabolic activation of the indole ring by the P450 enzyme itself, leading to the formation of reactive intermediates that covalently bind to and inactivate the enzyme. researchgate.net

Ligand-Target Interactions and Receptor Binding Mechanisms

The biological activity of 1H-Indole-4,5-dione is dictated by its binding affinity and orientation within the active or allosteric sites of target proteins. This binding is governed by a combination of non-covalent interactions. frontiersin.org

Hydrogen Bonding and Hydrophobic Interactions

The structural features of the indole-dione scaffold are well-suited for engaging in specific non-covalent interactions with protein targets.

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. This feature is crucial for the orientation and anchoring of indole-containing molecules within protein binding sites. nih.gov The carbonyl groups of the dione (B5365651) moiety can act as hydrogen bond acceptors. Studies on various indole derivatives binding to enzymes have identified hydrogen bonds with specific amino acid residues such as Lys566, His568, and Arg649. researchgate.net The strength and geometry of these hydrogen bonds are critical determinants of binding affinity.

| Interaction Type | Functional Group on Indole | Interacting Amino Acid Residues (Examples) | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | Indole N-H | His568, Aspartic Acid, Glutamic Acid | nih.govresearchgate.net |

| Hydrogen Bond Acceptor | Dione C=O | Lysine (B10760008), Arginine, Serine | researchgate.net |

| Hydrophobic Interactions | Aromatic Ring System | Leucine, Valine, Alanine, Isoleucine | researchgate.net |

Cation-π and Other Non-Covalent Interactions

Beyond classical hydrogen bonds and hydrophobic effects, other non-covalent forces contribute significantly to the binding of indole-diones.

Cation-π Interactions: The electron-rich π-system of the indole ring can engage in strong, attractive, non-covalent interactions with cations. wikipedia.org This cation-π interaction involves the electrostatic attraction between a positive charge (e.g., from a protonated lysine or arginine residue, or a metal ion cofactor) and the quadrupole moment of the aromatic ring. nih.gov These interactions are energetically significant, with binding energies comparable to hydrogen bonds and salt bridges, and play a key role in molecular recognition and enzyme catalysis. wikipedia.orgnih.gov

DNA/RNA Interaction Mechanisms and Non-Covalent Binding Modes

The planar, aromatic structure of the indole nucleus allows these molecules to interact with nucleic acids like DNA and RNA through non-covalent binding. nih.gov This interaction is often the first step in processes that may lead to covalent modification (alkylation) or interference with DNA replication and transcription. nih.gov

The primary non-covalent binding modes include:

Groove Binding: Molecules can fit snugly into the minor or major grooves of the DNA double helix. This binding is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the base pairs and the sugar-phosphate backbone. Studies on indole-3-propionic acid have shown a preference for binding in the A-T rich region of the minor groove, forming hydrogen bonds between the ligand and the DNA bases. mdpi.com Groove binding generally causes minimal distortion to the DNA helix, resulting in only minor changes to its melting temperature (Tm). mdpi.com

Intercalation: This mode involves the insertion of the planar aromatic system of the ligand between the base pairs of the DNA. This causes a significant distortion of the DNA structure, leading to an unwinding and lengthening of the helix. nih.govresearchgate.net While classic intercalators are typically large, polycyclic aromatic systems, some indole derivatives can exhibit atypical intercalating behavior. nih.gov

Spectroscopic techniques are crucial for elucidating these binding modes. Changes in UV-visible absorption (hypochromism or hyperchromism), shifts in fluorescence emission, and alterations in circular dichroism (CD) spectra upon addition of the compound to a DNA solution provide strong evidence of an interaction. nih.govmdpi.com

| Binding Mode | Mechanism | Stabilizing Forces | Effect on DNA Structure | Reference |

|---|---|---|---|---|

| Groove Binding | Ligand fits into the minor or major groove of DNA. | Hydrogen bonds, van der Waals forces, electrostatic interactions. | Minimal distortion; inconspicuous change in melting temperature (Tm). | nih.govmdpi.com |

| Intercalation | Planar ligand inserts between DNA base pairs. | π-π stacking, hydrophobic interactions. | Significant distortion; unwinding and lengthening of the helix. | nih.govresearchgate.net |

Redox Cycling and Reactive Oxygen Species Generation Pathways

The quinone structure of this compound allows it to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This process involves the sequential one-electron reduction of the quinone (Q) to a semiquinone radical (Q•−), which can then transfer an electron to molecular oxygen (O₂) to form the superoxide radical (O₂•−), regenerating the parent quinone in the process. This cycle can continue as long as a source of reducing equivalents is available, leading to a significant amplification of oxidative stress.

Studies on the closely related tryptamine-4,5-dione (B20000) (T-4,5-D) have elucidated this pathway. The T-4,5-D and its reduced form, 4,5-dihydroxytryptamine (B14673407) (4,5-DHT), can form a redox couple. In the presence of molecular oxygen and a reducing agent like ascorbic acid, this couple can redox cycle to co-generate superoxide (O₂•−) and hydrogen peroxide (H₂O₂). nih.gov This continuous production of ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

Table 1: Key Steps in Redox Cycling of Indole-4,5-diones and ROS Generation

| Step | Reaction | Description |

| 1. Reduction | Q + e⁻ → Q•⁻ | The indole-4,5-dione (Q) accepts an electron from a cellular reducing agent (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical (Q•⁻). |

| 2. Oxygenation | Q•⁻ + O₂ → Q + O₂•⁻ | The semiquinone radical transfers its extra electron to molecular oxygen, regenerating the parent quinone and forming a superoxide radical. |

| 3. Dismutation | 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂ | Superoxide radicals are converted to hydrogen peroxide, either spontaneously or catalyzed by the enzyme superoxide dismutase (SOD). |

| 4. Fenton Reaction | H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ | In the presence of transition metals like ferrous iron (Fe²⁺), hydrogen peroxide can be converted into the highly reactive hydroxyl radical (•OH). |

This table outlines the generalized pathway for ROS generation via redox cycling of quinones, a mechanism applicable to the this compound core structure.

Modulation of Cellular Signaling Pathways through Direct Molecular Interaction

The electrophilic nature of this compound and its capacity to generate ROS enable it to modulate cellular signaling pathways through direct molecular interactions. While the parent indole molecule is known to act as a signaling molecule in its own right, particularly in microorganisms, the dione derivative's activity is largely driven by its chemical reactivity. nih.govnih.gov

One of the primary mechanisms by which this compound can disrupt signaling is through the inactivation of key enzymes. Tryptamine-4,5-dione has been shown to be a potent, irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis. nih.gov This inhibition is believed to occur through the covalent modification of critical cysteine residues within the enzyme's active site. nih.gov By inactivating such a crucial enzyme, the compound can directly interfere with neurotransmitter signaling pathways.

Furthermore, tryptamine-4,5-dione acts as a mitochondrial toxin by inhibiting respiratory enzyme complexes, specifically NADH-coenzyme Q1 reductase and cytochrome c oxidase. nih.gov This inhibition disrupts cellular energy metabolism and can trigger apoptotic signaling cascades. The effects on these fundamental cellular processes demonstrate a direct molecular interaction leading to profound modulation of cellular signaling. Indole alkaloids, a broader class of compounds, are also known to affect major signaling cascades like the MAPK pathway, further supporting the principle that the indole scaffold can serve as a basis for molecules that interact with cellular signaling machinery. mdpi.com

Protein Adduct Formation and Covalent Binding Mechanisms

A central feature of the mechanism of action for this compound is its ability to form covalent adducts with biological macromolecules, particularly proteins. As a powerful electrophile, the indolequinone moiety is susceptible to nucleophilic attack from amino acid residues on proteins. researchgate.net

The primary targets for this covalent modification are the thiol groups of cysteine residues. researchgate.net The reaction, a Michael-type addition, results in the formation of a stable carbon-sulfur bond. This adduction can have significant functional consequences for the protein, including:

Enzyme Inactivation: As seen with tryptophan hydroxylase, covalent binding at or near the active site can irreversibly inhibit enzyme function. nih.gov

Disruption of Protein Structure: The addition of the indole-4,5-dione molecule can alter the three-dimensional conformation of a protein, affecting its stability and interaction with other molecules.

Interference with Protein-Protein Interactions: Modification of residues at an interaction interface can block the formation of essential protein complexes.

Research on tryptamine-4,5-dione has shown that it readily forms conjugates with low-molecular-weight thiols like glutathione (B108866) (GSH) and cysteine, as well as with protein thiols. researchgate.net The initial adduction can lead to a tryptamine-4,5-diol-protein adduct, which is then rapidly oxidized back to the corresponding quinone adduct, locking the modification in place. researchgate.netresearchgate.net While cysteine is a primary target, evidence suggests that other nucleophilic residues, such as the amine groups on lysine, could also be potential sites for adduction. researchgate.net

Table 2: Research Findings on Protein Adduct Formation by Tryptamine-4,5-dione

| Finding | Affected Protein/Molecule | Consequence | Reference |

| Irreversible Inactivation | Tryptophan Hydroxylase | Covalent modification of active site cysteine residues leads to loss of enzyme activity. | nih.gov |

| Inhibition of Respiration | NADH-CoQ1 Reductase, Cytochrome c Oxidase | Covalent modification of key sulfhydryl residues disrupts mitochondrial function. | nih.gov |

| General Thiol Reactivity | Cysteine, Glutathione (GSH) | Readily forms conjugates, depleting cellular antioxidant pools. | researchgate.net |

| Adduct Characterization | General Proteins | Forms tryptamine-4,5-diol-protein adducts that convert to stable quinone adducts. | researchgate.netresearchgate.net |

Derivatization Strategies and Analogue Development from the 1h Indole 4,5 Dione Scaffold

Functionalization at the Indole (B1671886) Nitrogen (N-H) Position

The nitrogen atom at the N-1 position of the 1H-indole-4,5-dione scaffold is a key site for functionalization. The N-H bond is weakly acidic and can be deprotonated using a suitable base, rendering the nitrogen nucleophilic for subsequent reactions with various electrophiles. chemrxiv.org This approach is fundamental for introducing a wide array of substituents that can modulate the molecule's steric and electronic properties.

Common strategies for N-1 functionalization include:

N-Alkylation: This is typically achieved by treating the indole with a base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. d-nb.infonih.gov This method allows for the introduction of simple alkyl chains, branched alkyl groups, and functionalized chains bearing esters, amides, or other groups. The choice of base and solvent can be critical for achieving high regioselectivity, favoring N-1 substitution over potential C-alkylation. d-nb.infonih.gov

N-Arylation: The introduction of aryl groups at the N-1 position is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This modification can influence the electronic properties of the indole ring system.

Carbene Insertion: More advanced methods involve cooperative catalysis, for instance, using rhodium and a chiral phosphoric acid to facilitate the enantioselective insertion of a carbene into the N-H bond, producing N-alkylated indoles with a stereocenter adjacent to the nitrogen. researchgate.net

Chemical Modifications at the Dione (B5365651) Carbonyl Centers (C4, C5)

The ortho-dione functionality at the C4 and C5 positions is a defining feature of the this compound scaffold, offering a prime location for chemical elaboration. The two adjacent carbonyl groups are electrophilic and can participate in a variety of condensation and addition reactions.

A cornerstone reaction for this moiety is the condensation with 1,2-diamines to form fused heterocyclic systems. Specifically, the reaction of an ortho-dione with an ortho-phenylenediamine derivative is a classic and efficient method for the synthesis of quinoxalines. nih.gov This reaction creates a new pyrazine ring fused to the indole scaffold, significantly extending the polycyclic system.

Key aspects of this transformation include:

Formation of Quinoxalines: The reaction involves the condensation of the 1,2-dicarbonyl compound (the indole-4,5-dione) with a 1,2-diamino compound. nih.gov

Reaction Conditions: While this condensation can require high temperatures and acid catalysis, modern methods have been developed that proceed under milder conditions. nih.gov For instance, syntheses have been reported at room temperature using recyclable alumina-supported heteropolyoxometalates as catalysts or even under solvent-free grinding conditions. nih.govias.ac.in

Derivative Diversity: By using substituted ortho-phenylenediamines, a library of diversely functionalized quinoxaline-fused indoles can be generated. The substituents on the diamine introduce new functional groups onto the newly formed ring, providing another avenue for analogue development. nih.govresearchgate.net

This strategy is particularly valuable for creating complex, rigid polycyclic structures that can be explored for various applications, including as potential therapeutic agents. nih.gov

Peripheral Substitutions on the Indole Ring System

Beyond the N-1 and dione positions, the benzene portion of the indole ring (C6 and C7) and the pyrrole (B145914) ring (C2 and C3) offer additional sites for substitution. Directing C-H functionalization to these specific positions is a significant challenge due to the inherent reactivity of the indole nucleus, but modern synthetic methods have provided powerful tools to achieve site-selectivity. nih.gov

Strategies for peripheral functionalization include:

Directed C-H Functionalization: A common and effective strategy involves the installation of a directing group (DG) on the indole nitrogen or at the C3 position. nih.gov This DG coordinates to a transition metal catalyst and directs the functionalization to a specific ortho C-H bond.

C4 and C5 Functionalization: A removable pivaloyl group at the C3 position can direct the arylation to the C4 and C5 positions. researchgate.netnih.gov Similarly, ruthenium(II)-catalyzed diamidation of 3-carbonylindoles can install two amide groups at the C4 and C5 positions. nih.gov

C7 and C6 Functionalization: Installing a P(O)tBu2 group at the N-1 position can direct arylation to the C7 position with a palladium catalyst or to the C6 position with a copper catalyst. nih.gov

Halogenation: The indole ring can undergo halogenation reactions. For instance, enzymatic halogenation can introduce bromine or chlorine atoms onto the indole scaffold, including on derivatives that contain electron-withdrawing groups. nih.gov These halogenated intermediates are valuable precursors for further diversification through cross-coupling reactions.

Fischer Indole Synthesis: Building the scaffold from substituted precursors is another approach. The Fischer indole synthesis, which involves the reaction of a substituted aryl hydrazine with a ketone or aldehyde, can be used to generate indole-4,5-diones with desired substituents already in place on the benzene ring. nih.gov

Below is a table summarizing selected peripheral functionalization methods for the indole scaffold.

| Position(s) | Reaction Type | Key Reagents/Catalyst | Directing Group | Reference |

|---|---|---|---|---|

| C4, C5 | Arylation | Palladium/Copper catalyst | C3-pivaloyl | researchgate.netnih.gov |

| C4, C5 | Diamidation | Ruthenium(II) catalyst, Dioxazolones | C3-carbonyl | nih.gov |

| C6 | Arylation | Copper catalyst | N1-P(O)tBu2 | nih.gov |

| C7 | Arylation, Olefination, Alkylation, etc. | Palladium catalyst | N1-P(O)tBu2 / N1-PtBu2 | nih.gov |

Synthesis of Polycyclic Systems Incorporating the this compound Moiety

Building additional rings onto the this compound framework generates complex and sterically defined polycyclic systems. These structures are of great interest in medicinal chemistry and materials science.

Key strategies for constructing such systems include:

Condensation Reactions: As discussed previously (Section 7.2), the reaction of the dione moiety with binucleophiles is a powerful method for annulation. The synthesis of quinoxalines via condensation with o-phenylenediamines is a prime example, converting the tricyclic indole-dione into a pentacyclic system. nih.govnih.gov

Cascade Reactions: One-pot cascade reactions can efficiently construct complex architectures from simpler precursors. For example, a reduction/cyclization cascade starting with nitro-substituted N-benzoates of indole can be used to synthesize novel N-fused polycyclic indolines. researchgate.net This type of strategy could be adapted to precursors of indole-4,5-dione to build fused rings at the N1 and C2 positions.

Cycloaddition Reactions: The quinone part of the molecule can potentially act as a dienophile in Diels-Alder reactions. This would allow for the construction of a new six-membered ring, leading to highly complex polycyclic frameworks.

Intramolecular Cyclizations: Derivatives of indole-4,5-dione bearing appropriate functional groups can undergo intramolecular cyclization to form new rings. For instance, a suitably placed nucleophile on an N-1 substituent could attack one of the carbonyl carbons to form a new heterocyclic ring.

The synthesis of the natural product tryptanthrin, a polycyclic indoline, has been achieved through a one-pot nitro reduction/dearomatization cascade, showcasing the power of such methods to build complex fused systems.

Combinatorial Chemistry and Parallel Synthesis Approaches for Derivative Libraries

To efficiently explore the chemical space around the this compound scaffold and accelerate the discovery of new lead compounds, combinatorial chemistry and parallel synthesis are invaluable tools. These approaches allow for the rapid generation of large, organized collections of related analogues, known as chemical libraries.

The synthesis of an indole derivative library can be achieved through various methods:

Multicomponent Reactions (MCRs): MCRs are reactions where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. A four-component reaction has been used to synthesize a library of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, demonstrating the utility of this approach for dione-containing scaffolds. researchgate.net

Solid-Phase Synthesis: In this technique, the starting material is attached to a solid support (a resin bead), and successive reagents are added in solution. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away.

Parallel Synthesis: This involves performing a large number of reactions simultaneously in separate reaction vessels, often arranged in a microtiter plate format. By systematically varying the building blocks in each well, a large library of distinct compounds can be created. For example, starting with the this compound core, a diverse set of amines could be reacted in parallel to generate a library of quinoxaline-fused derivatives.

These high-throughput synthesis techniques, when combined with high-throughput screening, provide a powerful platform for discovering novel structure-activity relationships. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a lead compound to understand how specific chemical features influence its biological activity. For the this compound scaffold, SAR studies would involve synthesizing derivatives with modifications at the N-1 position, the dione moiety, and the peripheral ring system, and then evaluating their biological effects.

Key insights from SAR studies on related indole systems include:

Impact of Substituent Position: The position of a substituent on the indole ring can dramatically alter activity. For example, in a series of antiplasmodial compounds, moving a basic side chain to different positions on a pyrazino[1,2-a;4,5-a′]diindole core significantly impacted potency and cytotoxicity. nih.gov

Role of Specific Functional Groups: The introduction of specific functionalities, such as basic side chains, has been shown to substantially increase the antiplasmodial activity of certain indole analogues while reducing their cytotoxicity. nih.gov

By correlating these structural changes with biological outcomes, researchers can build a model of the pharmacophore—the essential set of steric and electronic features required for activity. This knowledge guides the rational design of more potent and selective analogues.

The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can profoundly affect the properties of the this compound scaffold. These groups alter the electron density distribution across the molecule, which in turn influences its reactivity, photophysical properties, and interactions with biological targets.

Modulation of Electronic Spectra: The electronic properties of substituents directly impact the molecule's absorption and emission spectra. Studies on 4-substituted indoles have shown a clear trend: an EWG (like -NO2 or -CN) at the 4-position shifts the maximum absorbance wavelength (λmax) to the red (a bathochromic shift), while an EDG does the opposite. nih.govresearchgate.net This is because an EWG can better stabilize the excited state, lowering the energy gap for electronic transition. nih.gov

Reactivity and Binding: The electron density at the dione moiety and the indole nitrogen is directly influenced by peripheral substituents. An EWG on the benzene ring would make the dione carbonyls more electrophilic and the indole N-H less acidic. Conversely, an EDG would have the opposite effect. These changes can alter reaction rates for derivatization and modify the strength of non-covalent interactions with a protein target.

The table below illustrates the effect of different substituent types on the absorption properties of the indole chromophore.

| Substituent Example | Electronic Property | Effect on λmax (at C4) | Rationale | Reference |

|---|---|---|---|---|

| -NO2, -CN, -CHO | Strong Electron-Withdrawing (EWG) | Red-shift (increase) | Stabilizes the excited state | nih.gov |

| -NH2, -OH | Electron-Donating (EDG) | Blue-shift (decrease) | Destabilizes the excited state relative to indole | nih.gov |

| -CH3 | Weak Electron-Donating (EDG) | Slight blue-shift | Weakly destabilizes the excited state | nih.gov |

Stereochemical Effects on Activity

Generally, the introduction of chiral centers into a pharmacophore like this compound can lead to diastereomers or enantiomers with distinct biological activities. The differential activity between stereoisomers often arises from the specific interactions with chiral biological macromolecules, such as proteins and nucleic acids. These interactions are highly dependent on the complementary three-dimensional shapes of the small molecule and its biological target.

Future research into the derivatization of the this compound scaffold would benefit from the synthesis and biological evaluation of stereochemically pure isomers. Such studies would be crucial in elucidating the specific structural requirements for optimal activity and could lead to the development of more potent and selective therapeutic agents. The generation of comparative data between different stereoisomers would provide invaluable insights into the pharmacophore's interaction with its biological targets and guide future analogue development.

Without specific research data, any discussion on the stereochemical effects would be speculative. Therefore, detailed research findings and data tables for the stereochemical effects on the activity of this compound derivatives cannot be provided at this time.

Advanced Applications of 1h Indole 4,5 Dione in Chemical Science and Engineering

Strategic Utility as a Synthetic Building Block in Complex Molecule Synthesis

The strategic importance of 1H-indole-4,5-dione lies in its capacity to serve as a linchpin in the assembly of intricate molecular frameworks. The inherent reactivity of its ortho-quinone moiety allows for controlled, regioselective transformations, providing access to a diverse array of substituted indole (B1671886) derivatives and more complex fused heterocyclic systems.

The this compound core is a key structural motif in several biologically active natural products, most notably the mitomycin family of anticancer antibiotics. nih.govclockss.org Consequently, synthetic strategies targeting these complex molecules often rely on the construction or utilization of an indolequinone intermediate. The synthesis of 7-methoxymitosene, a significant analog in the mitomycin series, has been achieved from simple indole precursors through multi-step sequences that involve the crucial formation of the indolequinone skeleton. clockss.org These syntheses highlight the utility of the indolequinone core as a convergent building block, where the pyrrolo[1,2-a]indole skeleton common to mitomycins is constructed, followed by oxidative functionalization to generate the p-quinone system. clockss.orgrsc.org Although many synthetic routes exist for mitosene and mitosane analogs, the total synthesis of the parent mitomycins remains a formidable challenge, with the Kishi synthesis being a landmark achievement in this area. clockss.org The development of efficient methods to access functionalized this compound derivatives is critical for advancing synthetic efforts toward these and other complex indole alkaloid natural products. rsc.org

| Natural Product Analog | Synthetic Strategy | Key Transformation | Reference |

| 7-Methoxymitosene | Linear synthesis from 6-methylindole | Oxidative functionalization of the indole ring to form the p-quinone system. | clockss.org |

| Mitomycin C (analogs) | Convergent strategies | Construction of the pyrrolo[1,2-a]indole skeleton followed by oxidation. | nih.govclockss.org |

Beyond its role in natural product synthesis, this compound is a valuable precursor for a wide range of advanced heterocyclic scaffolds. Its reactive dicarbonyl system readily participates in condensation and cycloaddition reactions to build fused ring systems. For instance, the reaction of indolequinones with various reagents can lead to the formation of linearly fused benzodipyrrole systems and other complex polycyclic indole heterocycles. researchgate.netnih.gov

The pyrrolo[1,2-a]indole unit, central to the mitomycins, is a privileged heterocycle in its own right, and methods for its synthesis are of great interest. rsc.org Synthetic routes often leverage the reactivity of indole derivatives to construct this fused system. Similarly, the synthesis of pyrrolo[2,3-f]indole (B14039485) and pyrrolo[2,3-b]indole (B14758588) skeletons can be achieved through intramolecular annulation of appropriately substituted indole precursors. researchgate.netnih.gov Furthermore, this compound can serve as a starting point for pyrimido[4,5-b]indoles via multi-component reactions, demonstrating its utility in generating diverse heterocyclic libraries. mdpi.com The development of new synthetic procedures for these fused indole systems is crucial for drug discovery and materials science. nih.govmdpi.com

| Heterocyclic Scaffold | Synthetic Approach | Key Reagents/Conditions | Reference |

| Pyrrolo[1,2-a]indole | Intramolecular cyclization | Anion formation at C2 of an N-substituted indole followed by cyclization. | clockss.orgresearchgate.net |

| Pyrrolo[2,3-b]indole | Intramolecular annulation | Iodine(III)-mediated cyclization of indole derivatives. | nih.gov |

| Pyrimido[4,5-b]indole | Four-component reaction | Indole-3-carboxaldehyde, benzaldehyde, ammonium (B1175870) iodide, NaIO4. | mdpi.com |

| Indole-linked Pyrazol-5-ones | Acid-catalyzed rearrangement | Treatment of tetrahydro-1H-pyridazino[3,4-b]indoles with trifluoroacetic acid (TFA). | mdpi.com |

Precursors for Advanced Materials

The electron-accepting nature of the quinone ring, combined with the electron-rich character of the indole nucleus, imparts this compound and its derivatives with interesting electronic and photophysical properties. This has led to their exploration as building blocks for advanced organic materials.

Indole-based compounds are recognized for their potential in optoelectronic applications due to their rich electron cloud and structural versatility. researchgate.net While research into this compound itself for these applications is an emerging area, related fused heterocyclic quinones are being investigated as building blocks for π-conjugated polymer semiconductors. For example, pyrimido[4,5-g]quinazoline-4,9-dione has been used to construct polymers that exhibit p-type semiconductor performance in organic thin-film transistors (OTFTs). rsc.org The incorporation of the electron-deficient dione (B5365651) unit into a polymer backbone can influence the material's electronic properties and charge transport capabilities. The strategy of using a chemical precursor to form the final organic semiconductor film is also a relevant approach in this field. rsc.org Given these precedents, derivatives of this compound represent a promising, though currently underexplored, class of materials for organic electronics.

The inherent chromophoric nature of the indolequinone core makes this compound a foundational structure for the development of novel dyes and pigments. The color of these compounds can be tuned by introducing substituents onto the indole ring. For instance, the synthesis of 6-amino-1H-indole-4,7-diones (an isomer of the title compound) demonstrates how functionalization can create colored compounds. researchgate.net The well-known dye, indigo (B80030), is itself an indole derivative, and enzymatic methods have been developed to synthesize indigo and its halogenated derivatives, like Tyrian purple, from various indole precursors. researchgate.net The synthesis of various substituted indole-4,7-diones has been reported, with studies indicating their potential as antifungal agents, which also implicitly confirms their chromophoric properties. researchgate.net The modification of the this compound scaffold, particularly through the introduction of auxochromes such as amino or hydroxyl groups, offers a viable strategy for creating a palette of new colors for various applications.

| Dye/Pigment Class | Synthetic Precursor | Key Features | Reference |

| Amino-indolequinones | Functionalized indoles | Introduction of amino groups leads to colored compounds. | researchgate.net |

| Indigoid Dyes | Indole and substituted indoles | Enzymatic synthesis provides an environmentally friendly route to dyes like indigo and Tyrian purple. | researchgate.net |

Application in Analytical Chemistry as a Derivatization Reagent

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for detection and separation by techniques like High-Performance Liquid Chromatography (HPLC). sdiarticle4.comresearchgate.net Reagents are often used to attach a chromophore or fluorophore to the analyte, enhancing its detectability. researchgate.netnih.gov